Potassium 2,4,6-trihydroxybenzoate

Solubility Formulation In Vitro Assay Design

The monopotassium salt of 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), designed for aqueous-phase biological assays at millimolar concentrations without DMSO. Unlike the free acid (solubility ~5.97 g/L), this salt dissociates readily to deliver the active anion at neutral pH. Critically, the 2,4,6-isomer inhibits CDK1, CDK2 (IC50=262 µM), and CDK4 at 500 µM, whereas the 3,4,5-isomer (gallic acid) is entirely inactive against CDK2. Essential for CDK cell cycle research, oral care LL-37 formulation, or MOF engineering—this isomer is non-negotiable.

Molecular Formula C7H5KO5
Molecular Weight 208.21 g/mol
Cat. No. B14074298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2,4,6-trihydroxybenzoate
Molecular FormulaC7H5KO5
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)[O-])O)O.[K+]
InChIInChI=1S/C7H6O5.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1
InChIKeyLXBILIBIMQVTQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2,4,6-Trihydroxybenzoate – A Water-Soluble Phloroglucinic Acid Salt for Bioactivity and Chelation Research


Potassium 2,4,6-trihydroxybenzoate (CAS 91313-55-2; MW 208.21 g/mol), the monopotassium salt of phloroglucinol carboxylic acid, is a trihydroxybenzoate derivative that combines the metal-chelating and enzyme-inhibitory pharmacophore of 2,4,6-trihydroxybenzoic acid with the enhanced aqueous solubility characteristic of an alkali metal carboxylate salt . While the free acid form (2,4,6-THBA) is recognized as a flavonoid gut-microbiota metabolite with Cyclin-Dependent Kinase (CDK) inhibitory activity, the potassium salt is preferentially employed in aqueous-phase biological assays requiring concentrations exceeding the free acid’s solubility limit and in formulation research where neutral pH and ionic character are critical [1].

Why Potassium 2,4,6-Trihydroxybenzoate Cannot Be Replaced by the Free Acid, Sodium Salt, or Isomeric Trihydroxybenzoates


The substitution of potassium 2,4,6-trihydroxybenzoate with the free acid (2,4,6-THBA), sodium 2,4,6-trihydroxybenzoate, or the 3,4,5-isomer (gallic acid/potassium gallate) introduces quantifiable liabilities under physiological assay conditions [1][2]. The free acid exhibits limited aqueous solubility (≈5.97 g/L at 25 °C) that constrains dose-response studies above ~500 µM in purely aqueous buffers, whereas the potassium salt dissociates readily to yield the active 2,4,6-trihydroxybenzoate anion without pH adjustment [1]. The structurally isomeric 3,4,5-trihydroxybenzoic acid (gallic acid) fails to inhibit CDK2 at concentrations up to 500 µM, in contrast to the 2,4,6-isomer, demonstrating that simple in-class interchange abolishes a key mechanism of action [2]. Furthermore, 2,4,6-THBA exhibits a paradoxical pro-oxidant behavior toward physiological iron and copper that is absent in 3,4-dihydroxybenzoic acid, meaning that procurement of a non-specific 'hydroxybenzoate antioxidant' risks introducing a Fenton-potentiating agent rather than a protective chelator [3].

Quantitative Differentiation of Potassium 2,4,6-Trihydroxybenzoate Against Closest Analogs: A Procurement-Focused Evidence Guide


Aqueous Solubility Advantage of the Potassium Salt Over the Free Acid Enables Higher-Concentration In Vitro Assays

The free acid 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) has a reported aqueous solubility of approximately 5.97 g/L (≈35 mM) at 25 °C, which places an upper limit on achievable concentrations in purely aqueous in vitro kinase and cell-based assays [1]. In contrast, the potassium salt (MW 208.21) dissociates fully in water owing to its ionic carboxylate character, permitting preparation of stock solutions at ≥100 mM without organic co-solvents . This differential becomes critical when CDK inhibition studies require compound concentrations up to 1 mM, as demonstrated by Sankaranarayanan et al., where 2,4,6-THBA was tested from 62.5 µM to 1 mM in kinase buffer—a concentration range that is only reliably accessible in aqueous solution when the potassium salt is employed as the starting material [1].

Solubility Formulation In Vitro Assay Design

CDK2 Inhibition: 2,4,6-THBA Is Active Whereas the Isomeric 3,4,5-THBA (Gallic Acid) Is Inactive at Equivalent Concentrations

In a head-to-head in vitro kinase assay comparison at 500 µM, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) inhibited CDK2 activity, whereas 3,4,5-trihydroxybenzoic acid (3,4,5-THBA; gallic acid) failed to inhibit CDK2 [1]. The IC50 of 2,4,6-THBA against CDK2 was determined to be 262 ± 29 µM, with corresponding IC50 values of 580 ± 57 µM for CDK1 and 403 ± 63 µM for CDK4 [1]. Phloroglucinol, which lacks the carboxyl group entirely, exhibited only slight inhibition of CDK1 and CDK2 and no effect on CDK4, confirming that both the carboxyl group and the 2,4,6-hydroxylation pattern are essential for CDK inhibitory activity [1].

CDK Inhibition Cancer Prevention Kinase Assay

Differential Iron/Copper Reactivity: 2,4,6-THBA Potentiates the Fenton Reaction Whereas 3,4-DHBA Is Protective—Implications for Redox Biology Applications

A systematic study of eight food-related benzoic acids under (patho)physiologically relevant pH conditions revealed that 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) did not chelate iron or copper, reduced both metals, and potentiated the iron- and copper-based Fenton reaction, leading to worsened copper-induced hemolysis of rat red blood cells [1]. In contrast, 3,4-dihydroxybenzoic acid (3,4-DHBA; protocatechuic acid) chelated iron, reduced both metals, and protected against Fenton-mediated damage under all tested conditions [1]. This dichotomy means that the 2,4,6-trihydroxy substitution pattern confers a pro-oxidant rather than antioxidant character at physiological metal concentrations.

Metal Chelation Fenton Chemistry Redox Biology

SLC5A8 Transporter-Dependent Cellular Uptake Confers Cell-Type Selectivity Distinct from the 3,4,5-Isomer

Cellular uptake of 2,4,6-THBA into colorectal cancer cells is strictly dependent on the expression of functional SLC5A8, a monocarboxylic acid transporter [1]. In SLC5A8-expressing HCT-116 cells, 2,4,6-THBA induced CDK inhibitory proteins p21Cip1 and p27Kip1 and inhibited colony formation with an IC50 of approximately 400 µM [1]. In contrast, 3,4,5-THBA (gallic acid) potently inhibited cancer cell proliferation independent of SLC5A8 status, underscoring fundamentally different cellular entry and effector mechanisms [1]. This transporter-dependent selectivity implies that 2,4,6-THBA's anti-proliferative effects are restricted to SLC5A8-positive tissues (colon, thyroid, kidney), while the 3,4,5-isomer acts broadly.

Transporter-Mediated Uptake SLC5A8 Colorectal Cancer

Intramolecular Hydrogen Bonding Pattern of 2,4,6-THBA Enables Distinct Metal-Binding Modes Versus Other Hydroxybenzoate Ligands

A crystallographic study of over 20 metal complexes formed by 2,4,6-trihydroxybenzoic acid (H4thba) demonstrated that the intramolecular hydrogen bonding between the carboxylic acid and the ortho-hydroxyl groups produces a planar ligand geometry that favors discrete molecular units, one-dimensional chains, and two- or three-dimensional coordination networks not accessible with 3,4,5-trihydroxybenzoic acid or monohydroxybenzoates [1]. This geometrical constraint is inherent to the 2,4,6-substitution pattern and is retained in the potassium salt after deprotonation, making it a uniquely predictable building block for metal-organic framework (MOF) synthesis [1].

Metal-Organic Frameworks Coordination Chemistry Ligand Design

High-Impact Application Scenarios Where Potassium 2,4,6-Trihydroxybenzoate Delivers Verifiable Differentiation


CDK Inhibition Screening and Colorectal Cancer Chemoprevention Research

Investigators studying CDK-dependent cell cycle arrest in colorectal cancer should procure potassium 2,4,6-trihydroxybenzoate rather than gallic acid (3,4,5-THBA) or the free acid. At the working concentration of 500 µM, the 2,4,6-isomer inhibits CDK1, CDK2, and CDK4, whereas the 3,4,5-isomer is inactive against CDK2—the most potently inhibited target of 2,4,6-THBA (IC50 = 262 µM) [1]. The potassium salt form ensures that millimolar-range aqueous stock solutions can be prepared without DMSO, preserving the integrity of the SLC5A8 transporter assay and colony formation readouts in HCT-116 cells [1].

Oral Care Formulation Development Leveraging LL-37 Antimicrobial Peptide Stimulation

Patent literature explicitly claims trihydroxybenzoate derivatives in free or salt form for stimulating endogenous LL-37 production in gingival epithelial cells without inducing pro-inflammatory cytokines [2]. The potassium salt is the preferred form for aqueous mouth rinse or toothpaste formulations because it provides the active trihydroxybenzoate anion at neutral pH without the acidification associated with the free acid, which could compromise product stability and patient acceptability [2]. The 2,4,6-isomer's unique CDK-inhibitory and SLC5A8-dependent uptake profile further distinguish it from the more commonly used 3,4,5-isomer (gallic acid) in oral care applications [1].

Metal-Organic Framework (MOF) Synthesis Requiring Predictable Ligand Geometry

For crystal engineers constructing transition-metal MOFs, potassium 2,4,6-trihydroxybenzoate serves as a readily water-soluble precursor to the H4thba ligand. The intramolecular hydrogen bonding in the 2,4,6-isomer enforces planar geometry that yields four distinct topological architectures (discrete, chain, 2D sheet, 3D network) with divalent first-row transition metals [3]. This structural predictability is not available with 3,4,5-trihydroxybenzoic acid, where the vicinal hydroxyl arrangement directs alternative coordination geometries [3].

Redox Biology Studies Discriminating Pro-Oxidant from Antioxidant Hydroxybenzoates

Researchers investigating the role of dietary phenolic acids in iron- or copper-mediated oxidative stress should include potassium 2,4,6-trihydroxybenzoate as a critical comparator compound. Unlike 3,4-dihydroxybenzoic acid, which chelates iron and protects against Fenton chemistry, 2,4,6-THBA potentiates the Fenton reaction and worsens copper-dependent hemolysis [4]. This pro-oxidant behavior is a direct consequence of the 2,4,6-hydroxylation pattern and is relevant to studies of flavonoid metabolite toxicity, gut inflammation, and the design of metal-chelating therapeutics [4].

Quote Request

Request a Quote for Potassium 2,4,6-trihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.